4-[(2-Iodophenyl)carbonyl]morpholine
Overview
Description
4-[(2-Iodophenyl)carbonyl]morpholine is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.12 g/mol. It is a morpholine derivative where the morpholine ring is substituted with a 2-iodophenylcarbonyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodophenyl)carbonyl]morpholine typically involves the reaction of 2-iodobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions can improve the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with various substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the carbonyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylmorpholine derivatives can be formed.
Oxidation Products: The oxidation of the carbonyl group results in the formation of 2-iodobenzoic acid.
Reduction Products: The reduction of the carbonyl group leads to the formation of 2-iodobenzyl alcohol.
Scientific Research Applications
4-[(2-Iodophenyl)carbonyl]morpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Iodophenyl)carbonyl]morpholine depends on the specific application and the target molecule it interacts withThe molecular targets and pathways involved vary depending on the final product being synthesized.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Iodophenyl)carbonyl]morpholine: This compound is similar in structure but has the iodine atom in the para position instead of the ortho position.
4-[(2-Bromophenyl)carbonyl]morpholine: This compound has a bromine atom instead of an iodine atom in the 2-position.
4-[(2-Chlorophenyl)carbonyl]morpholine: This compound has a chlorine atom instead of an iodine atom in the 2-position.
Uniqueness
4-[(2-Iodophenyl)carbonyl]morpholine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as the Suzuki-Miyaura coupling. The position of the iodine atom in the ortho position also influences the compound’s reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(2-iodophenyl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQTKNWFKBOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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